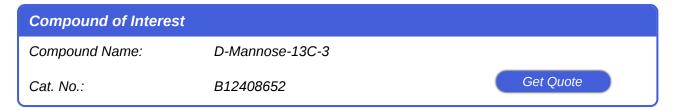


An In-Depth Technical Guide to D-Mannose-¹3C₃

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Mannose-¹³C₃ is a stable isotope-labeled form of D-Mannose, a naturally occurring simple sugar (monosaccharide) that plays a critical role in human metabolism, particularly in the glycosylation of proteins.[1][2][3][4] The notation "¹³C₃" signifies that the carbon atom at the third position within the mannose molecule is a heavy isotope of carbon, ¹³C, instead of the more common ¹²C. This isotopic labeling makes D-Mannose-¹³C₃ an invaluable tool in metabolic research, allowing scientists to trace the journey of mannose through various biochemical pathways without altering its chemical properties. This guide provides a comprehensive overview of its properties, core applications, metabolic pathways, and detailed experimental protocols relevant to its use in a research setting.

Physicochemical Properties

D-Mannose- 13 C₃ shares its fundamental chemical structure with its unlabeled counterpart, with the key difference being the increased mass due to the 13 C isotope. This mass shift is the basis for its utility in mass spectrometry-based analyses.



Property	Data	Reference(s)
Systematic Name	D-Mannose-3-13C	[1]
Molecular Formula	¹³ CC ₅ H ₁₂ O ₆	[1][5]
Molecular Weight	~181.15 g/mol	[1][5][6]
Unlabeled CAS Number	3458-28-4	[2][7][8]
Labeled CAS Number	101615-89-8	[1][7]
Appearance	White to off-white solid powder	[1][2][3]
Melting Point	133-140 °C	[1][2]
Isotopic Purity	Typically ≥99 atom % ¹³C	[5][7]
Solubility	Soluble in water (H ₂ O)	[2]
Storage Temperature	Room temperature, away from light and moisture	[2][8]

Core Applications in Research

The primary utility of D-Mannose-¹³C₃ stems from its nature as a stable isotope-labeled tracer. It is chemically identical to endogenous mannose, allowing it to participate in metabolic processes without perturbing them, yet it is distinguishable by mass spectrometry.

- Metabolic Pathway Analysis: It is a powerful tool for metabolomic profiling and flux analysis.
 [5] Researchers can introduce D-Mannose-¹³C₃ into cellular systems or organisms and track the appearance of the ¹³C label in downstream metabolites. This allows for the precise mapping and quantification of metabolic pathways involving mannose, such as glycolysis and the pentose phosphate pathway. [9][10]
- Glycosylation Studies: D-Mannose is a cornerstone of N-linked and O-linked glycosylation, processes vital for protein folding, stability, and function.[1][2][4] By using D-Mannose-13C3, scientists can monitor the rate of incorporation of mannose into newly synthesized glycoproteins, providing insights into the dynamics of glycan biosynthesis in both healthy and diseased states.[1][9]



- Internal Standard for Quantitative Analysis: In bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards.[11] D-Mannose-13C3 is used to accurately quantify the concentration of unlabeled D-mannose in complex biological matrices such as serum or plasma.[11] Because it co-elutes with the analyte and has nearly identical ionization efficiency and extraction recovery, it effectively compensates for variations during sample preparation and analysis, leading to high precision and accuracy.[11]
- High-Resolution NMR Spectroscopy: The presence of the ¹³C label makes this compound suitable for advanced nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structures and dynamics.[5]

The Metabolic Fate of D-Mannose

Once inside a cell, D-mannose is rapidly integrated into central hexose metabolism. It is first phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P), a critical branch point.[4][9] From here, its fate is determined by competing enzymes:

- Entry into Glycolysis: The enzyme Phosphomannose Isomerase (MPI) catalyzes the reversible isomerization of Man-6-P to Fructose-6-Phosphate (Fru-6-P).[9][10] Fru-6-P is a key intermediate in the glycolytic pathway, and can thus be used for energy production.[4]
- Entry into Glycosylation: The enzyme Phosphomannomutase (PMM2) converts Man-6-P to Mannose-1-Phosphate. This is subsequently activated to GDP-Mannose, the primary donor substrate for the synthesis of N-glycans, O-glycans, and other essential glycoconjugates.[9]



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Caption: Central metabolic pathway of D-Mannose.



Experimental Protocols

Protocol: Quantification of D-Mannose in Human Serum via LC-MS/MS

This protocol is adapted from established methods for the bioanalytical quantification of D-mannose in clinical samples, utilizing a stable isotope-labeled internal standard (IS) like D-Mannose-13C3.[11]

Objective: To accurately measure the concentration of D-mannose in human serum.

Materials:

- Human serum samples
- D-Mannose-¹³C₃ (Internal Standard, IS) stock solution (e.g., 1 mg/mL in water)
- · Acetonitrile (ACN), HPLC grade
- Perchloric Acid (0.6 M)[12]
- Ultrapure water
- Calibrators and Quality Control (QC) samples prepared in surrogate serum

Methodology:

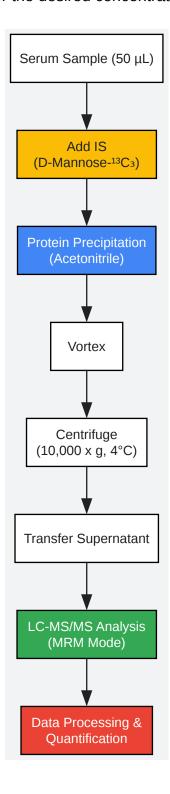
- Sample Preparation (Protein Precipitation):
 - Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
 - Pipette 50 μL of serum (or surrogate serum for standards) into each tube.
 - \circ Add 10 μ L of the D-Mannose- 13 C₃ IS working solution to every tube.
 - $\circ~$ To precipitate proteins, add 150 μL of cold acetonitrile.
 - Vortex each tube vigorously for 30 seconds.



- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
 [12]
- Carefully transfer 100 μL of the clear supernatant to a clean HPLC vial for analysis.
- LC-MS/MS Conditions:
 - LC System: Standard HPLC or UHPLC system.
 - Column: An anion-exchange column or a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used to achieve separation from the highly abundant glucose isomer.[11][12]
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A gradient elution program designed to separate mannose from glucose.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - MS System: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - D-Mannose transition: Monitor the specific precursor-to-product ion transition for unlabeled mannose.
 - D-Mannose-¹³C₃ (IS) transition: Monitor the corresponding mass-shifted transition for the labeled internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.



- Use a linear regression model with a 1/x² weighting to fit the curve.
- Determine the concentration of D-mannose in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The method should demonstrate good linearity over the desired concentration range (e.g., 1–50 μg/mL).[11]





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Caption: Workflow for sample preparation and LC-MS/MS analysis.

Conclusion

D-Mannose-¹³C₃ is a sophisticated and essential research tool that provides unparalleled clarity in the study of carbohydrate metabolism and glycosylation. Its ability to act as a metabolic tracer and a precise internal standard for quantification makes it indispensable for researchers in biochemistry, cell biology, and pharmaceutical development. The robust methodologies enabled by this compound are critical for advancing our understanding of the roles of mannose in health and disease, from congenital disorders of glycosylation to cancer metabolism.[9][10]

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